molecular formula C17H16N2O3 B5602851 N-[4-(cyanomethyl)phenyl]-2-(3-methoxyphenoxy)acetamide

N-[4-(cyanomethyl)phenyl]-2-(3-methoxyphenoxy)acetamide

Cat. No. B5602851
M. Wt: 296.32 g/mol
InChI Key: KOOAVMBSXSZNNJ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of N-[4-(cyanomethyl)phenyl]-2-(3-methoxyphenoxy)acetamide and its derivatives often involves multi-step chemical reactions, utilizing specific reagents and catalysts to achieve desired structural configurations. For instance, Yang Man-li (2008) elaborated on the synthesis of novel acetamide derivatives utilizing 3-fluoro-4-cyanophenol as a primary compound, showcasing the intricate steps required to achieve the final product (Yang Man-li, 2008). Similarly, other researchers have employed various synthetic pathways to create closely related compounds, underlining the versatility and complexity of synthetic strategies in this domain.

Molecular Structure Analysis

The molecular structure of such acetamides is determined through advanced spectroscopic techniques, including NMR, IR spectroscopy, and sometimes X-ray crystallography. These methods provide insight into the compound's stereochemistry, bond lengths, and angles, offering a detailed understanding of its three-dimensional configuration. For example, studies by A. Camerman et al. (2005) on acetamide derivatives highlighted the significance of molecular structure analysis in understanding the compound's potential interactions and stability (Camerman, Hempel, Mastropaolo, & Camerman, 2005).

Chemical Reactions and Properties

This compound undergoes various chemical reactions, reflecting its reactivity and functional group transformations. These reactions are crucial for further modifications and applications of the compound. Research in this area explores the compound's behavior under different conditions and with various reagents, providing a foundation for its application in synthesis and material science.

Physical Properties Analysis

The physical properties of this acetamide, such as melting point, solubility, and crystalline structure, are essential for its handling and application in different domains. These properties are influenced by the compound's molecular structure and determine its suitability for specific uses. Detailed analysis of these properties is necessary for the development of application-specific formulations and materials.

Chemical Properties Analysis

Understanding the chemical properties, including acidity, basicity, reactivity with other chemical species, and stability, is crucial for the compound's application in chemical synthesis and material science. These properties dictate the compound's behavior in complex reactions and its compatibility with various materials and biological systems.

For more comprehensive insights and specific details on This compound , the following references provide a wealth of information on synthesis, molecular structure, and properties:

Scientific Research Applications

Synthesis and Pharmacological Potential

Several studies have focused on synthesizing novel acetamide derivatives for potential pharmacological applications. For example, Rani et al. (2016) explored the Leuckart synthesis of novel acetamide derivatives, aiming at potential cytotoxic, anti-inflammatory, analgesic, and antipyretic agents. The presence of specific functional groups on the phenoxy nucleus was found to be crucial for activity, highlighting the importance of structural modifications in enhancing therapeutic potential (Rani, Pal, Hegde, & Hashim, 2016).

Catalytic Processes and Chemical Synthesis

The catalytic applications in chemical synthesis have also been explored. Magadum and Yadav (2018) investigated the chemoselective acetylation of 2-aminophenol using immobilized lipase, emphasizing the optimization of process parameters and the significance of selecting appropriate acyl donors. This study illustrates the role of catalysis in achieving selective chemical transformations, essential for synthesizing complex molecules like N-[4-(cyanomethyl)phenyl]-2-(3-methoxyphenoxy)acetamide (Magadum & Yadav, 2018).

Anticancer and Anti-Inflammatory Activities

The anticancer and anti-inflammatory properties of acetamide derivatives have been a subject of research. Rani et al. (2014) synthesized 2-(substituted phenoxy) acetamide derivatives and assessed their anticancer, anti-inflammatory, and analgesic activities, identifying compounds with significant activity profiles. This work underscores the therapeutic potential of such compounds in developing new treatments (Rani, Pal, Hegde, & Hashim, 2014).

Green Synthesis

Efforts towards the green synthesis of acetamide derivatives have been documented by Zhang (2008), who developed a novel catalytic hydrogenation method for synthesizing N-(3-amino-4-methoxyphenyl)acetamide, an intermediate for azo disperse dyes. This approach highlights the move towards environmentally friendly synthesis methods that reduce hazardous reagents and waste (Zhang, 2008).

properties

IUPAC Name

N-[4-(cyanomethyl)phenyl]-2-(3-methoxyphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O3/c1-21-15-3-2-4-16(11-15)22-12-17(20)19-14-7-5-13(6-8-14)9-10-18/h2-8,11H,9,12H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOOAVMBSXSZNNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC=C1)OCC(=O)NC2=CC=C(C=C2)CC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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